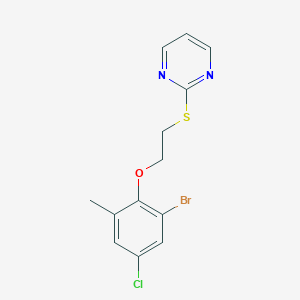
N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BMEA is a member of the acetamide family of compounds and is a white crystalline solid at room temperature.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for the growth and survival of cancer cells. N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. These effects are thought to contribute to the anti-cancer properties of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide, as well as its potential applications in other areas of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide in lab experiments is its well-defined chemical structure and high purity. This makes it a reliable and consistent reagent for use in a variety of experiments. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide is its relatively high cost, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide. One area of interest is the development of new derivatives and analogs of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide with enhanced anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide and its potential applications in other areas of medicine. Overall, N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide is a promising compound with significant potential for future research and development.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide can be achieved through a multi-step process involving the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate, followed by the subsequent reaction of the resulting intermediate with ammonia. This process has been extensively studied and optimized, resulting in high yields of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide with excellent purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide has been studied for its potential applications in the development of new drugs and treatments for a variety of diseases and conditions. One area of research that has received significant attention is the use of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide as a potential anti-cancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide can inhibit the growth and proliferation of cancer cells, making it a promising candidate for further development.
Propiedades
Nombre del producto |
N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide |
|---|---|
Fórmula molecular |
C11H14BrNO2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-7-11(14)13-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,13,14) |
Clave InChI |
YYPLBXVYNXXHFL-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC(=C(C=C1)Br)C |
SMILES canónico |
CCOCC(=O)NC1=CC(=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)


![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)